molecular formula C13H15FN2O4 B12836051 acetic acid;2-amino-3-(6-fluoro-1H-indol-2-yl)propanoic acid

acetic acid;2-amino-3-(6-fluoro-1H-indol-2-yl)propanoic acid

Cat. No.: B12836051
M. Wt: 282.27 g/mol
InChI Key: XOFFDKRQCOVKNG-UHFFFAOYSA-N
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Description

Acetic acid;2-amino-3-(6-fluoro-1H-indol-2-yl)propanoic acid is a compound that combines the properties of acetic acid and an indole derivative. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . The presence of the indole nucleus in this compound makes it a significant molecule in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives, including acetic acid;2-amino-3-(6-fluoro-1H-indol-2-yl)propanoic acid, often involves cyclization reactions. One common method involves the use of azobisisobutyronitrile (AIBN) and hypophosphorous acid under reflux conditions in 1-propanol . Another method includes the reaction of dihydrofuran with specific reagents to yield the desired indole derivative .

Industrial Production Methods

Industrial production of indole derivatives typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Acetic acid;2-amino-3-(6-fluoro-1H-indol-2-yl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .

Scientific Research Applications

Acetic acid;2-amino-3-(6-fluoro-1H-indol-2-yl)propanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of acetic acid;2-amino-3-(6-fluoro-1H-indol-2-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The indole nucleus can bind to various receptors, influencing cellular processes. For example, it can interact with the aryl hydrocarbon receptor (AhR), which plays a role in regulating immune responses and cell growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acetic acid;2-amino-3-(6-fluoro-1H-indol-2-yl)propanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research .

Properties

Molecular Formula

C13H15FN2O4

Molecular Weight

282.27 g/mol

IUPAC Name

acetic acid;2-amino-3-(6-fluoro-1H-indol-2-yl)propanoic acid

InChI

InChI=1S/C11H11FN2O2.C2H4O2/c12-7-2-1-6-3-8(14-10(6)4-7)5-9(13)11(15)16;1-2(3)4/h1-4,9,14H,5,13H2,(H,15,16);1H3,(H,3,4)

InChI Key

XOFFDKRQCOVKNG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.C1=CC2=C(C=C1F)NC(=C2)CC(C(=O)O)N

Origin of Product

United States

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